molecular formula C21H13Cl2NO2 B4943391 N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide

N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No. B4943391
M. Wt: 382.2 g/mol
InChI Key: YIKQYEKSEOHGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide, commonly known as DBZ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DBZ belongs to the class of benzamides and is widely used as a tool compound for studying the Notch signaling pathway.

Mechanism of Action

DBZ binds to the Notch receptor and prevents its cleavage by the γ-secretase complex, which is essential for the activation of the Notch pathway. This leads to the inhibition of downstream signaling events and ultimately results in the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
DBZ has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, DBZ has been reported to reduce the accumulation of amyloid beta peptide, a hallmark of Alzheimer's disease, by inhibiting the Notch pathway. Furthermore, DBZ has been shown to have cardio-protective effects by reducing cardiac hypertrophy and fibrosis in animal models of heart failure.

Advantages and Limitations for Lab Experiments

DBZ is a highly specific inhibitor of the Notch pathway and does not affect other signaling pathways. Therefore, it is an ideal tool compound for studying the Notch pathway in vitro and in vivo. However, the use of DBZ in clinical settings is limited due to its poor solubility and bioavailability. Moreover, the long-term effects of DBZ on normal cells and tissues are still not well understood.

Future Directions

Despite its limitations, DBZ has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on improving the solubility and bioavailability of DBZ and conducting long-term safety studies. In addition, the Notch pathway is a complex signaling network, and further studies are needed to understand its role in various diseases and identify novel therapeutic targets.

Synthesis Methods

The synthesis of DBZ involves the reaction of 2,4-dichlorobenzoic acid with 4-(1-benzofuran-2-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and yields DBZ as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

DBZ is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. The abnormal activation of the Notch pathway has been implicated in the pathogenesis of many diseases, including cancer, Alzheimer's disease, and cardiovascular disorders. Therefore, DBZ has been extensively used as a tool compound for studying the Notch pathway and developing potential therapeutics for these diseases.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO2/c22-15-7-10-17(18(23)12-15)21(25)24-16-8-5-13(6-9-16)20-11-14-3-1-2-4-19(14)26-20/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQYEKSEOHGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide

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